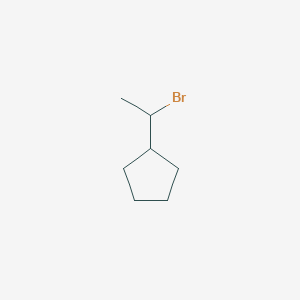

(1-Bromoethyl)cyclopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromoethylcyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-6(8)7-4-2-3-5-7/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDASXICTKXEII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-02-2 | |

| Record name | (1-bromoethyl)cyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (1-Bromoethyl)cyclopentane: Chemical Properties and Structure

Abstract

This compound is a halogenated cycloalkane with significant applications as a reactive intermediate in organic synthesis.[1] Its structure, featuring a chiral center and a reactive bromine atom, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules, including pharmaceutical and agrochemical compounds.[1][2] This document provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and detailed experimental protocols relevant to its synthesis and analysis.

Chemical Structure and Stereoisomerism

This compound is a chiral molecule containing a cyclopentane (B165970) ring substituted with a 1-bromoethyl group.[1] The presence of the bromine atom on a secondary carbon makes the compound susceptible to nucleophilic substitution and elimination reactions.[1]

The systematic IUPAC name for this compound is 1-(1-bromoethyl)cyclopentane.[3] The molecule possesses two chiral centers, one at the carbon of the cyclopentane ring attached to the ethyl group and the other at the carbon bearing the bromine atom. This stereochemistry implies the potential for four distinct stereoisomers.[4]

References

In-Depth Technical Guide: (1-Bromoethyl)cyclopentane (CAS Number 931-02-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Bromoethyl)cyclopentane, a versatile halogenated hydrocarbon intermediate with significant applications in organic synthesis and as a building block in medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and includes a thorough analysis of its spectroscopic characterization.

Chemical and Physical Properties

This compound is a secondary alkyl halide with the chemical formula C₇H₁₃Br.[1] Its structure consists of a cyclopentane (B165970) ring attached to an ethyl group, with a bromine atom substituted on the alpha-carbon of the ethyl side chain. The presence of the bromine atom makes it a valuable precursor for a variety of chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 931-02-2 |

| Molecular Formula | C₇H₁₃Br |

| Molecular Weight | 177.08 g/mol [1] |

| IUPAC Name | 1-(1-Bromoethyl)cyclopentane |

| SMILES | CC(Br)C1CCCC1 |

| InChI Key | AVDASXICTKXEII-UHFFFAOYSA-N |

| Boiling Point | 49-50 °C at 7.5 Torr |

| Density | 1.2628 g/cm³ |

| Physical Form | Liquid |

| Solubility | Information not readily available, but expected to be soluble in organic solvents. |

Synthesis of this compound

The primary method for the synthesis of this compound is the free-radical bromination of ethylcyclopentane (B167899). This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, typically initiated by UV light or a radical initiator.

Experimental Protocol: Free-Radical Bromination of Ethylcyclopentane

Materials:

-

Ethylcyclopentane

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a light source (e.g., a sunlamp), combine ethylcyclopentane and a solution of N-Bromosuccinimide in carbon tetrachloride.

-

Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide.

-

Heat the reaction mixture to reflux and irradiate with the light source to initiate the reaction. The reaction progress can be monitored by the disappearance of the solid NBS, which is converted to succinimide (B58015) (which will float on top of the CCl₄).

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | ~4.0-4.5 ppm (q, 1H): Methine proton (-CHBr-). ~1.5-2.0 ppm (m, 9H): Cyclopentane protons. ~1.8 ppm (d, 3H): Methyl protons (-CH₃). |

| ¹³C NMR | ~50-60 ppm: Carbon attached to bromine (-CBr). ~25-40 ppm: Cyclopentane carbons. ~20-25 ppm: Methyl carbon (-CH₃). |

| IR Spectroscopy | 2850-3000 cm⁻¹: C-H stretching of alkanes. 1350-1480 cm⁻¹: C-H bending of alkanes. 500-700 cm⁻¹: C-Br stretching. |

| Mass Spectrometry | Molecular Ion Peak (M⁺): m/z = 176/178 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Key Fragment: Loss of Br (m/z = 97). |

Chemical Reactivity and Experimental Protocols

As a secondary alkyl halide, this compound undergoes both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The predominant pathway is influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions

This compound can react with a variety of nucleophiles to introduce different functional groups.

Experimental Protocol: Sₙ2 Reaction with Sodium Azide (B81097)

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound in DMF.

-

Add an excess of sodium azide to the solution.

-

Heat the reaction mixture to approximately 60-80 °C and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product, 1-(1-azidoethyl)cyclopentane.

-

Purify the product by column chromatography if necessary.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound undergoes elimination to form alkenes.

Experimental Protocol: E2 Reaction with Potassium tert-Butoxide

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol

-

Diethyl ether

-

Water

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous tert-butanol.

-

Add potassium tert-butoxide to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically rapid. Monitor by TLC or GC.

-

Once the reaction is complete, quench by adding water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Carefully remove the solvent by distillation to obtain the alkene product(s). The major product is expected to be 1-ethylidenecyclopentane (Zaitsev product).

Reaction Mechanisms

The reactivity of this compound is governed by competing substitution and elimination pathways.

Sₙ2 and E2 Competition

Caption: Competing Sₙ2 and E2 pathways for this compound.

Sₙ1 and E1 Competition

In the presence of a weak nucleophile/base and a polar protic solvent, this compound can undergo Sₙ1 and E1 reactions, which proceed through a common carbocation intermediate.[2]

Caption: Competing Sₙ1 and E1 pathways proceeding via a carbocation intermediate.

Safety and Handling

This compound is a combustible liquid and is classified as an irritant.[1] It can cause skin irritation and serious eye damage, and may also cause respiratory irritation.[1]

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

|

| GHS02 | Combustible liquid |

|

| GHS07 | Causes skin irritation, May cause respiratory irritation |

|

| GHS05 | Causes serious eye damage |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Applications in Research and Drug Development

The cyclopentane ring is a common structural motif in many biologically active molecules. This compound serves as a valuable building block for introducing this moiety into larger, more complex structures. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in the synthesis of novel drug candidates and other fine chemicals. Researchers can utilize the reactivity of the bromoethyl group to attach the cyclopentane core to other molecules through nucleophilic substitution or to create unsaturated systems via elimination reactions, which can then be further functionalized.

This technical guide provides a foundation for the safe and effective use of this compound in a research and development setting. For any specific application, it is recommended to consult the primary literature and perform a thorough risk assessment.

References

Spectroscopic Profile of (1-Bromoethyl)cyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (1-Bromoethyl)cyclopentane (CAS No: 931-02-2), a valuable building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established correlation charts and spectral data of similar alkyl halides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | ~ 4.1 - 4.3 | Quartet | 1H |

| b | ~ 1.7 - 1.9 | Doublet | 3H |

| c, d, e, f | ~ 1.2 - 2.1 | Multiplet | 9H |

Predicted solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR (Carbon-13 NMR): Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-Br | ~ 55 - 65 |

| CH₃ | ~ 20 - 30 |

| Cyclopentane CH | ~ 40 - 50 |

| Cyclopentane CH₂ | ~ 25 - 35 |

Predicted solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2960 - 2850 | C-H (alkane) stretch | Strong |

| 1465 | C-H (alkane) bend | Medium |

| 650 - 550 | C-Br stretch | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 176/178 | [M]⁺˙ (Molecular ion peak, bromine isotope pattern) |

| 97 | [M - Br]⁺ |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

| 41 | [C₃H₅]⁺ |

The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid alkyl halide such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v TMS

-

NMR tube (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in an NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure homogeneity.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm, centered around 6 ppm.

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks and determine their multiplicities.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.

-

Process the FID as described for ¹H NMR.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

-

This compound sample

-

Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in a suitable solvent and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal using a pipette.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrometer software will automatically subtract the background spectrum.

-

-

Data Processing and Analysis:

-

Label the significant absorption bands (peaks) with their corresponding wavenumbers (cm⁻¹).

-

Compare the observed absorption bands with known correlation charts to identify the functional groups present.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a solvent and a lint-free wipe after the measurement.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Volatile solvent (e.g., dichloromethane (B109758) or hexane)

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.

-

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, and then ramp up to 250°C at a rate of 10°C/min.

-

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

-

Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

-

For the mass spectrometer, use Electron Ionization (EI) at 70 eV.

-

Set the mass range to scan from m/z 40 to 200.

-

-

Injection and Analysis:

-

Inject 1 µL of the prepared sample solution into the GC inlet using a microsyringe.

-

The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak.

-

Identify the molecular ion peak ([M]⁺˙) and look for the characteristic isotopic pattern of bromine (M and M+2 peaks of similar intensity).

-

Identify the major fragment ions and propose their structures.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide on the Synthesis and Discovery of (1-Bromoethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Bromoethyl)cyclopentane is a halogenated hydrocarbon of interest in organic synthesis, serving as a versatile intermediate for the introduction of the ethylcyclopentane (B167899) moiety into more complex molecules. This document provides a comprehensive overview of its synthesis, physicochemical properties, and spectroscopic characterization. A detailed experimental protocol for its preparation via free-radical bromination of ethylcyclopentane is presented. While the specific historical discovery of this compound is not well-documented in readily available literature, its synthesis and applications are rooted in fundamental principles of organic chemistry.

Introduction

This compound, with the chemical formula C₇H₁₃Br, is a secondary bromoalkane.[1][2] Its structure consists of a cyclopentane (B165970) ring attached to an ethyl group, with a bromine atom substituted at the first carbon of the ethyl chain. The presence of the bromine atom makes it a valuable precursor in various nucleophilic substitution and elimination reactions, enabling the construction of diverse molecular architectures.[1] This guide details a plausible and established method for its synthesis and provides expected analytical data for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in subsequent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃Br | [1][2] |

| Molecular Weight | 177.08 g/mol | [1][2] |

| CAS Number | 931-02-2 | [1][2] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water; Soluble in common organic solvents | |

| IUPAC Name | 1-bromoethylcyclopentane | [2] |

| SMILES | CC(Br)C1CCCC1 | [3] |

| InChI Key | AVDASXICTKXEII-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the free-radical bromination of ethylcyclopentane. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds via a chain mechanism involving the selective abstraction of a hydrogen atom from the tertiary carbon of the ethyl group, leading to the formation of the more stable tertiary radical intermediate.

Reaction Mechanism: Free-Radical Bromination

The synthesis follows a classic free-radical chain reaction mechanism, which can be divided into three stages: initiation, propagation, and termination.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the free-radical bromination of ethylcyclopentane using N-Bromosuccinimide (NBS) and photochemical initiation.

Materials:

-

Ethylcyclopentane

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) (optional, as a chemical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃), 10% aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

A round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

A UV lamp or a high-intensity incandescent light bulb

-

Standard laboratory glassware for extraction and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethylcyclopentane (1.0 equivalent) in carbon tetrachloride. Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (if used).

-

Initiation: Place a UV lamp or a bright incandescent light bulb near the flask to initiate the reaction.

-

Reaction: Heat the mixture to reflux while stirring and illuminating. The reaction progress can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide (B58015) byproduct that floats on top of the CCl₄.

-

Work-up: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter the solid succinimide and wash it with a small amount of CCl₄.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (to remove any remaining bromine), saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data is summarized in Table 2.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~4.2-4.5 (q, 1H, -CHBr-) ~1.8-2.2 (m, 1H, cyclopentyl-CH-) ~1.5-1.8 (m, 8H, cyclopentyl-CH₂-) ~1.7 (d, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): ~55-60 (-CHBr-) ~45-50 (cyclopentyl-CH-) ~30-35 (cyclopentyl-CH₂-) ~25-30 (cyclopentyl-CH₂-) ~20-25 (-CH₃) |

| IR (Infrared) | ν (cm⁻¹): 2960-2850 (C-H stretch) 1450 (C-H bend) 650-550 (C-Br stretch)[4] |

| Mass Spec (MS) | m/z: 176/178 (M⁺, M⁺+2, due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio)[4] 97 (M⁺ - Br) 69 (cyclopentyl fragment) |

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for characterizing the synthesized product.

References

Reactivity of the Bromine Atom in (1-Bromoethyl)cyclopentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in (1-Bromoethyl)cyclopentane, a secondary bromoalkane of interest in organic synthesis and drug development. The document details the mechanistic pathways governing its reactions, presents available quantitative data, and outlines detailed experimental protocols for key transformations.

Core Concepts: Competing Reaction Pathways

This compound, as a secondary alkyl halide, exhibits a rich and nuanced reactivity profile, primarily governed by a competition between nucleophilic substitution (S(_N)) and elimination (E) reactions. The specific pathway followed is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

The principal competing mechanisms are:

-

S(_N)2 (Substitution, Nucleophilic, Bimolecular): A one-step process where a strong nucleophile attacks the carbon atom bearing the bromine, leading to an inversion of stereochemistry. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

-

S(_N)1 (Substitution, Nucleophilic, Unimolecular): A two-step process involving the formation of a secondary carbocation intermediate, which is then attacked by a nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents, and typically leads to a racemic mixture of products.

-

E2 (Elimination, Bimolecular): A one-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond. This mechanism is favored by strong, bulky bases.

-

E1 (Elimination, Unimolecular): A two-step process that proceeds through the same carbocation intermediate as the S(_N)1 reaction. A weak base removes an adjacent proton to form an alkene. It often competes with the S(_N)1 pathway.

The interplay between these four mechanisms dictates the product distribution of any given reaction involving this compound.

Quantitative Data on Reactivity

While specific kinetic data for this compound is not extensively available in the literature, data from its close structural analog, 2-bromopentane, provides valuable insights into its expected reactivity.

Table 1: Product Distribution in the Reaction of a Secondary Bromoalkane with Sodium Ethoxide in Ethanol (B145695)

| Reactant | Reagent/Solvent | Reaction Type | Product | Product Distribution (%) |

| 2-Bromopentane | Sodium Ethoxide / Ethanol | E2 | trans-2-Pentene | 45.72 |

| E2 | 1-Pentene | 19.65 | ||

| E2 | cis-2-Pentene | 6.90 | ||

| S(_N)2 | Ethyl 2-pentyl ether | 27.74 |

Data adapted from studies on 2-bromopentane, a close structural analog.[1]

This data highlights that under conditions favoring bimolecular reactions (strong base/nucleophile), elimination (E2) is the major pathway, with the more thermodynamically stable trans-alkene being the predominant elimination product, in accordance with Zaitsev's rule .[2][3][4][5][6] Substitution (S(_N)2) is a significant competing reaction.

Experimental Protocols

The following are detailed experimental protocols for key reactions, adapted from established procedures for secondary bromoalkanes.

Synthesis of this compound

A common method for the synthesis of secondary bromoalkanes is the bromination of the corresponding alcohol using phosphorus tribromide.

Materials:

-

Phosphorus tribromide (PBr(_3))

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1-cyclopentylethanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (0.33 equivalents) to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (caution: gas evolution), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by fractional distillation.

Nucleophilic Substitution (S(_N)2) with Sodium Hydroxide (B78521)

This protocol describes the conversion of this compound to 1-cyclopentylethanol.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a 1:1 mixture of ethanol and water.

-

Add a solution of sodium hydroxide (1.5 equivalents) in water to the flask.

-

Heat the mixture to reflux for 2-4 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude 1-cyclopentylethanol, which can be purified by distillation or column chromatography.

Elimination (E2) with Sodium Ethoxide

This protocol outlines the formation of cyclopentylethylenes from this compound.

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Pentane

-

Anhydrous calcium chloride (CaCl(_2))

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve this compound in absolute ethanol.

-

Add a solution of sodium ethoxide in ethanol (1.5 equivalents).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Extract the product with pentane.

-

Wash the organic layer with water and brine, then dry over anhydrous calcium chloride.

-

Carefully remove the solvent by distillation to obtain the mixture of elimination products. The product distribution can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanistic Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound.

Caption: S(_N)2 reaction mechanism showing a single, concerted step.

Caption: Competing S(_N)1 and E1 mechanisms via a common carbocation intermediate.

Caption: E2 reaction mechanism illustrating a single, concerted elimination step.

Conclusion

The reactivity of the bromine atom in this compound is a classic example of the competitive nature of nucleophilic substitution and elimination reactions in secondary alkyl halides. A thorough understanding of the underlying mechanisms and the influence of reaction parameters is paramount for controlling the outcome of synthetic transformations involving this versatile building block. By carefully selecting the appropriate reagents, solvent, and temperature, researchers can selectively favor the desired reaction pathway to achieve their synthetic goals in the development of novel chemical entities.

References

The Stereochemistry of (1-Bromoethyl)cyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Bromoethyl)cyclopentane is a halogenated hydrocarbon featuring two chiral centers, rendering it a molecule of significant interest in stereoselective synthesis and drug discovery. The spatial arrangement of its substituents gives rise to four possible stereoisomers, each with unique chiroptical properties and potential for differential biological activity. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its isomeric forms, conformational analysis, and synthetic considerations. Due to a notable absence of specific quantitative data in publicly accessible literature, this paper will focus on the theoretical framework, general synthetic strategies, and analytical methodologies relevant to this compound, while highlighting areas for future experimental investigation.

Introduction to the Stereochemistry of this compound

This compound possesses two stereogenic centers: the carbon atom of the cyclopentane (B165970) ring to which the ethyl group is attached (C1), and the carbon atom of the ethyl group bearing the bromine atom (C1'). The presence of these two chiral centers means that the molecule can exist as a maximum of 2n = 22 = 4 stereoisomers.[1] These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

-

(1R, 1'R)-(1-Bromoethyl)cyclopentane

-

(1S, 1'S)-(1-Bromoethyl)cyclopentane

-

(1R, 1'S)-(1-Bromoethyl)cyclopentane

-

(1S, 1'R)-(1-Bromoethyl)cyclopentane

The (1R, 1'R) and (1S, 1'S) isomers are enantiomers of each other, as are the (1R, 1'S) and (1S, 1'R) isomers. The relationship between any other pairing of isomers is diastereomeric. The distinct three-dimensional arrangements of these isomers are crucial in the context of medicinal chemistry, where stereochemistry often dictates pharmacological and toxicological profiles.

Conformational Analysis

The stereochemical outcomes of reactions involving this compound are influenced by the conformation of the cyclopentane ring. Unlike the more rigid chair conformation of cyclohexane, cyclopentane exists in a dynamic equilibrium between various non-planar conformations, primarily the "envelope" and "twist" forms, to alleviate torsional strain.[2] The puckering of the ring affects the steric environment around the chiral centers, which can influence the facial selectivity of nucleophilic attack or elimination reactions.

For instance, in an SN1 reaction, the departure of the bromide ion would lead to a planar carbocation intermediate. The incoming nucleophile would then attack from either face. The conformational preference of the cyclopentyl group at the moment of attack can create a steric bias, potentially leading to a mixture of diastereomeric products if the cyclopentane ring itself contains stereocenters, or influencing the enantiomeric ratio in certain asymmetric reactions.

Synthetic Approaches to Stereochemically Defined this compound

Stereoselective Synthesis

A potential route to enantiomerically enriched this compound could involve the stereoselective reduction of a suitable precursor, such as 1-acetylcyclopentene, using a chiral reducing agent. The resulting chiral alcohol, 1-(cyclopent-1-en-1-yl)ethanol, could then be subjected to hydrogenation of the double bond, followed by conversion of the hydroxyl group to a bromide. The stereochemistry of the final product would depend on the facial selectivity of the hydrogenation and the mechanism of the substitution reaction.

Another approach could be the hydrobromination of ethylidenecyclopentane. While the Markovnikov addition of HBr would typically proceed through a carbocation intermediate leading to a racemic mixture, the use of a chiral acid catalyst or a chiral directing group could potentially induce enantioselectivity.

Chiral Resolution

For the separation of a racemic mixture of this compound, chiral resolution techniques would be necessary. This could be achieved through:

-

Chiral Derivatization: Reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional methods like crystallization or chromatography. The resolving agent would then be cleaved to yield the separated enantiomers.

-

Chiral Chromatography: The direct separation of enantiomers can be performed using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The differential interaction of the enantiomers with the chiral stationary phase allows for their separation.

Proposed Experimental Protocols and Data Analysis

While specific experimental data for this compound is scarce, this section outlines the general methodologies that would be employed for its synthesis, separation, and characterization.

General Protocol for Synthesis via Bromination of Ethylcyclopentane (B167899)

This method would likely produce a mixture of all four stereoisomers.

-

Reaction Setup: To a solution of ethylcyclopentane in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride), add a catalytic amount of a Lewis acid such as iron(III) bromide.

-

Bromination: Slowly add a stoichiometric amount of bromine (Br2) to the reaction mixture at a controlled temperature, typically with cooling to prevent over-bromination. The reaction should be protected from light to minimize radical side reactions.

-

Work-up: After the reaction is complete, quench any remaining bromine with a reducing agent (e.g., sodium thiosulfate (B1220275) solution). Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO4).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to isolate this compound from any unreacted starting material and byproducts.

Chiral Gas Chromatography for Enantiomeric and Diastereomeric Analysis

-

Column Selection: A chiral capillary GC column, such as one coated with a cyclodextrin (B1172386) derivative, would be required.

-

Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile organic solvent.

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition.

-

Oven Temperature Program: An optimized temperature program will be necessary to achieve baseline separation of the four stereoisomers.

-

Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.

-

Detector: A flame ionization detector (FID) is suitable for this type of compound.

-

-

Data Analysis: The retention times of the four peaks would correspond to the four stereoisomers. The peak areas can be used to determine the diastereomeric and enantiomeric ratios.

Polarimetry for Chiroptical Characterization

-

Sample Preparation: Prepare a solution of each isolated, pure enantiomer in a suitable solvent at a known concentration.

-

Measurement: Use a polarimeter to measure the optical rotation of the plane of polarized light for each solution.

-

Calculation: The specific rotation [α] can be calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Quantitative Data Summary

A thorough search of scientific databases did not yield specific quantitative data for the stereoisomers of this compound. The following tables are presented as templates for the type of data that would be crucial for a complete stereochemical characterization of this compound. Future research should aim to populate these tables with experimental values.

Table 1: Chiroptical Properties of this compound Stereoisomers

| Stereoisomer | Specific Rotation ([α]D) | Solvent | Concentration (g/100mL) |

| (1R, 1'R) | Data not available | Data not available | Data not available |

| (1S, 1'S) | Data not available | Data not available | Data not available |

| (1R, 1'S) | Data not available | Data not available | Data not available |

| (1S, 1'R) | Data not available | Data not available | Data not available |

Table 2: Stereoisomeric Ratios from Synthetic Routes

| Synthetic Method | Diastereomeric Ratio ((R,R)/(S,S) : (R,S)/(S,R)) | Enantiomeric Excess (ee%) of (R,R)/(S,S) | Enantiomeric Excess (ee%) of (R,S)/(S,R) |

| Bromination of Ethylcyclopentane | Data not available | Data not available | Data not available |

| Hydrobromination of Ethylidenecyclopentane | Data not available | Data not available | Data not available |

Visualizations

The following diagrams illustrate the stereoisomers of this compound and a general workflow for their synthesis and analysis.

References

(1-Bromoethyl)cyclopentane: A Versatile Building Block in Modern Organic Synthesis

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

(1-Bromoethyl)cyclopentane has emerged as a valuable and versatile building block in organic synthesis. Its unique structural motif, featuring a reactive secondary bromide on an ethyl chain attached to a cyclopentyl ring, provides a gateway for the introduction of the cyclopentylethyl moiety into a wide array of molecular architectures. This guide offers a comprehensive overview of its synthesis, reactivity, and applications, with a focus on its utility in the construction of complex and biologically relevant molecules.

Physicochemical Properties and Spectroscopic Data

This compound is a halogenated alkane with the molecular formula C₇H₁₃Br. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| IUPAC Name | 1-bromoethylcyclopentane |

| CAS Number | 931-02-2 |

| Molecular Formula | C₇H₁₃Br |

| Molecular Weight | 177.08 g/mol |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | Not definitively reported |

| Density | Not definitively reported |

Spectroscopic Data:

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH-Br | ~4.1 - 4.3 | Quartet | ~6-7 |

| CH₃ | ~1.7 - 1.9 | Doublet | ~6-7 |

| Cyclopentyl-H (methine) | ~2.0 - 2.2 | Multiplet | - |

| Cyclopentyl-H (methylene) | ~1.4 - 1.9 | Multiplet | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-Br | ~50 - 55 |

| Cyclopentyl-C (methine) | ~45 - 50 |

| CH₃ | ~20 - 25 |

| Cyclopentyl-C (methylene) | ~25 - 35 |

Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of nearly equal intensity, a hallmark of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Fragmentation |

| [M]⁺ | 176 | 178 | Molecular Ion |

| [M-Br]⁺ | 97 | 97 | Loss of bromine radical |

| [M-C₂H₄Br]⁺ | 69 | 69 | Loss of bromoethyl radical |

Synthesis of this compound

The most common method for the synthesis of this compound is the free-radical bromination of ethylcyclopentane (B167899). This reaction typically utilizes a bromine source, such as N-bromosuccinimide (NBS), and a radical initiator, like benzoyl peroxide or AIBN, under photolytic or thermal conditions. The reaction proceeds via a radical chain mechanism, with the regioselectivity favoring the formation of the more stable tertiary radical at the benzylic-like position on the ethyl side chain.

Experimental Protocol: Free-Radical Bromination of Ethylcyclopentane

Materials:

-

Ethylcyclopentane

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Aqueous sodium thiosulfate (B1220275) solution

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or UV lamp

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethylcyclopentane in CCl₄.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux (or irradiate with a UV lamp) and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate sequentially with aqueous sodium thiosulfate solution, aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Applications in Organic Synthesis

This compound serves as a versatile precursor for a variety of functional groups and molecular scaffolds. Its reactivity is dominated by nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

The secondary bromide in this compound is susceptible to nucleophilic attack, proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the nucleophile, solvent, and reaction conditions. This allows for the introduction of a range of functionalities.

A key application is the synthesis of amines via the azide (B81097) displacement followed by reduction. This two-step sequence provides a reliable method for the preparation of (1-cyclopentylethyl)amine, a valuable synthon for more complex nitrogen-containing compounds.

Experimental Protocol: Synthesis of (1-Cyclopentylethyl)amine

Step 1: Azide Formation

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Round-bottom flask

-

Stir plate and stir bar

-

Separatory funnel

Procedure:

-

Dissolve this compound in DMF in a round-bottom flask.

-

Add sodium azide to the solution.

-

Heat the mixture with stirring for several hours.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude (1-azidoethyl)cyclopentane, which can be used in the next step without further purification.

Step 2: Reduction to the Amine

Materials:

-

Crude (1-azidoethyl)cyclopentane

-

Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and hydrogen gas

-

Anhydrous diethyl ether or ethanol

-

Water

-

Aqueous sodium hydroxide (B78521) solution

-

Round-bottom flask

-

Reflux condenser (if using LiAlH₄) or hydrogenation apparatus

-

Separatory funnel

Procedure (using LiAlH₄):

-

In a dry round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension in an ice bath and slowly add a solution of crude (1-azidoethyl)cyclopentane in diethyl ether.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.

-

Cool the reaction mixture in an ice bath and carefully quench by the sequential addition of water, aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash with diethyl ether.

-

Dry the combined filtrate over anhydrous potassium carbonate, filter, and carefully remove the solvent to obtain (1-cyclopentylethyl)amine.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes. The regioselectivity of the elimination (Zaitsev vs. Hofmann) can be influenced by the steric bulk of the base.

Grignard Reagent Formation and Coupling Reactions

This compound can be converted into its corresponding Grignard reagent, (1-cyclopentylethyl)magnesium bromide, by reaction with magnesium metal in an ethereal solvent. This organometallic reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.

Furthermore, this compound can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, after conversion to a suitable organometallic or organoboron derivative. These reactions are powerful tools for the construction of complex molecular frameworks.

Applications in Drug Development

The cyclopentane (B165970) ring is a common structural motif in a wide range of biologically active molecules, including prostaglandins (B1171923) and antiviral agents.[1] The ability of this compound to serve as a precursor for the introduction of the cyclopentylethyl group makes it a valuable building block in the synthesis of novel pharmaceutical candidates. In particular, the synthesis of carbocyclic nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by a cyclopentane ring, has been a major focus in the development of antiviral drugs.[1] While direct synthesis from this compound may not be the most common route, its derivatives are key intermediates in the construction of these complex molecules.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its accessibility through free-radical bromination and its diverse reactivity through nucleophilic substitution, elimination, and organometallic transformations make it a powerful tool for the construction of complex molecules. For researchers and professionals in drug development, this compound offers a readily available starting material for the introduction of the cyclopentylethyl moiety, a structural feature present in numerous biologically active compounds. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this compound in modern synthetic endeavors.

References

An In-depth Technical Guide to the Safety and Handling of (1-Bromoethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and chemical properties of (1-Bromoethyl)cyclopentane. The information is intended for professionals in research and drug development who may be working with this compound. This document outlines the known hazards, handling precautions, and relevant chemical data to ensure safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated cycloalkane. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₃Br |

| Molecular Weight | 177.08 g/mol [1] |

| CAS Number | 931-02-2[1] |

| Appearance | Not explicitly stated, likely a liquid |

| Boiling Point | 49-50 °C at 7.5 Torr |

| Density | 1.2628 g/cm³ |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement |

| Flammable Liquids | Combustible liquid |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |

Handling Precautions

Due to its hazardous nature, strict safety protocols should be followed when handling this compound.

-

Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield.

-

Hand Protection : Wear chemical-resistant gloves.

-

Skin and Body Protection : Wear a lab coat and appropriate protective clothing.

-

-

Hygiene Measures : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

-

In case of eye contact : Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

In case of skin contact : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

If inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

If swallowed : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

Synthesis of this compound via Free-Radical Bromination

Reaction: Ethylcyclopentane (B167899) + Br₂ --(light/heat)--> this compound + HBr

Materials:

-

Ethylcyclopentane

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Radical initiator (e.g., AIBN) or a light source (UV lamp)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethylcyclopentane in an inert solvent.

-

Initiate the reaction by either adding a radical initiator or by irradiating the mixture with a UV lamp.

-

Slowly add a solution of bromine or NBS in the same solvent from the dropping funnel. The reaction is often exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to heat or irradiate the mixture until the color of bromine disappears, indicating the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter to remove the drying agent.

-

The crude product can be purified by distillation.

Purification

The primary method for purifying this compound is distillation.

Procedure:

-

Set up a distillation apparatus.

-

Carefully transfer the crude product to the distillation flask.

-

Heat the flask gently.

-

Collect the fraction that distills at the expected boiling point of this compound. The boiling point will be dependent on the pressure at which the distillation is performed.

Analytical Characterization

The structure and purity of this compound can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a suitable method for assessing the purity of the compound and identifying any byproducts. The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity for the molecular ion, M+ and M+2).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show signals for the protons on the cyclopentane (B165970) ring, the methine proton adjacent to the bromine, and the methyl protons. The methine proton signal will be shifted downfield due to the deshielding effect of the bromine atom.

-

¹³C NMR : The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon atom bonded to the bromine will be shifted downfield.

-

Reactivity and Biological Considerations

Chemical Reactivity

This compound is an alkyl halide and is expected to undergo nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The reaction pathway will be influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.

-

With strong, non-bulky nucleophiles : SN2 reactions are likely to predominate.

-

With strong, bulky bases : E2 reactions will be favored, leading to the formation of alkenes.

-

In polar, protic solvents with weak nucleophiles/bases : SN1 and E1 reactions may occur via a carbocation intermediate.

Biological Activity and Toxicology

Specific toxicological data for this compound is limited. However, bromoalkanes as a class of compounds are known to be alkylating agents and can be cytotoxic.[2] Their toxicity is often mediated by metabolic activation by cytochrome P450 enzymes.[3][4] Halogenated hydrocarbons, in general, can pose risks to human health, with potential effects on the liver and nervous system, and some are considered potential carcinogens.[5] Therefore, it is crucial to handle this compound with appropriate safety precautions to minimize exposure. There is currently no specific information available regarding the interaction of this compound with any biological signaling pathways.

Visualizations

Logical Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

Competing Reaction Pathways

Caption: Factors influencing the major reaction pathway of this compound.

References

- 1. This compound | C7H13Br | CID 18324003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of halogenated alkanes in primary cultures of rat hepatocytes from normal, partial hepatectomized, and preneoplastic/neoplastic liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Bioactivation of halogenated hydrocarbons by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

An In-depth Technical Guide to the Solubility and Physical Properties of (1-Bromoethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Bromoethyl)cyclopentane is a halogenated hydrocarbon with significant applications in organic synthesis, serving as a versatile intermediate for the introduction of the cyclopentylethyl moiety into a variety of molecular scaffolds.[1] Its utility in the synthesis of complex molecules, including potential pharmaceutical and agrochemical compounds, is well-recognized.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on its solubility and reactivity. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Physical Properties

The physical characteristics of this compound are foundational to its application in a laboratory and industrial setting. These properties influence reaction conditions, purification methods, and handling procedures. While pure alkyl halides are generally colorless, compounds like alkyl bromides may develop a color upon exposure to light due to slow decomposition and the formation of diatomic bromine.[2][3] Many volatile halogenated compounds are also known to have a sweet odor.[2]

The key physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃Br | [1][4][5] |

| Molar Mass | 177.08 g/mol | [4][5] |

| Density | 1.2628 g/cm³ | [4] |

| Boiling Point | 49-50 °C at 7.5 Torr | [4] |

Solubility Profile

Haloalkanes are generally non-polar or weakly polar molecules.[6] Consequently, they exhibit poor solubility in polar solvents like water but are readily soluble in non-polar organic solvents.[2][6][7][8][9][10][11] The low solubility in water is attributed to the inability of haloalkanes to form strong hydrogen bonds with water molecules; the energy required to break the existing hydrogen bonds in water is not sufficiently compensated by the formation of new, weaker dipole-dipole interactions.[2][8][9]

Conversely, in organic solvents, the new intermolecular attractions formed between the haloalkane and the solvent molecules are comparable in strength to the van der Waals forces present in the separate components, leading to good solubility.[2][8][9][10][11]

The following table provides an expected solubility profile for this compound in common laboratory solvents.

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High | Sparingly soluble | Inability to form strong hydrogen bonds.[2][8][9] |

| Ethanol (B145695) | Polar | Moderately Soluble | The alkyl chain of ethanol provides some non-polar character. |

| Acetone | Polar Aprotic | Soluble | "Like dissolves like" principle for moderately polar compounds. |

| Diethyl Ether | Non-polar | Soluble | Similar non-polar characteristics.[2][7] |

| Hexane | Non-polar | Soluble | Strong van der Waals interactions between non-polar molecules.[2][7] |

| Toluene | Non-polar | Soluble | Favorable interactions between non-polar aromatic and alkyl halide. |

| Dichloromethane | Polar Aprotic | Soluble | A common solvent for a wide range of organic compounds.[2] |

The logical relationship governing the solubility of this compound is illustrated in the diagram below.

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard laboratory procedures would be employed. These include the use of a pycnometer for density determination, a refractometer for refractive index measurement, and a differential scanning calorimeter for melting and boiling point analysis.

A representative experimental protocol for the synthesis of a related compound, 2-(2-bromoethyl)cyclopentan-1-one (B2877809), is detailed below, illustrating a common synthetic application of related starting materials.[12][13][14]

Synthesis of 2-(2-bromoethyl)cyclopentan-1-one via Enolate Alkylation [12][13][14]

-

Enolate Formation:

-

To a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (B95107) (THF), cooled to -78 °C under an inert atmosphere, a solution of cyclopentanone (B42830) in anhydrous THF is added dropwise.[14]

-

The reaction mixture is stirred at this temperature for 1 hour to ensure the complete formation of the lithium enolate.[14]

-

-

Alkylation:

-

A solution of 1,2-dibromoethane (B42909) in anhydrous THF is then added dropwise to the enolate solution at -78 °C.[14]

-

The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.[14]

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[14]

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[14]

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield pure 2-(2-bromoethyl)cyclopentan-1-one.[14]

-

The logical workflow for this synthesis is depicted in the following diagram.

Chemical Reactivity and Signaling Pathways

This compound is a secondary bromoalkane, and its reactivity is largely dictated by the carbon-bromine bond.[15][16] It can undergo both nucleophilic substitution (S(N)1 and S(_N)2) and elimination (E1 and E2) reactions.[15][17][18] The specific pathway is dependent on the reaction conditions, such as the strength of the nucleophile/base, the solvent, and the temperature.[15][19][18]

-

S(_N)2 Reactions: Occur with strong nucleophiles in a single, concerted step. The reactivity order for S(_N)2 reactions is primary > secondary >> tertiary due to steric hindrance.[15]

-

S(_N)1 Reactions: Favored with weak nucleophiles in polar protic solvents.[18] This pathway involves the formation of a secondary carbocation intermediate.[17][18]

-

E2 Reactions: Occur with strong, bulky bases and involve a single, concerted step.

-

E1 Reactions: Proceed through the same carbocation intermediate as S(_N)1 reactions and are favored in the presence of weak bases.

The competing nucleophilic substitution and elimination pathways for this compound are illustrated below.

Conclusion

This compound is a valuable reagent in organic synthesis with well-defined, albeit not extensively documented, physical and chemical properties. Its physical characteristics are typical of a secondary bromoalkane of its molecular weight. Its solubility is governed by the "like dissolves like" principle, making it miscible with a wide range of organic solvents but not with water. The reactivity of this compound is characterized by its ability to undergo both nucleophilic substitution and elimination reactions, the outcomes of which can be controlled by careful selection of reaction conditions. This guide provides a foundational understanding of these properties to aid researchers in the effective utilization of this compound in their synthetic endeavors.

References

- 1. Buy this compound | 931-02-2 [smolecule.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C7H13Br | CID 18324003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 7. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 8. Physical Properties of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sarthaks.com [sarthaks.com]

- 11. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. This compound | 931-02-2 | Benchchem [benchchem.com]

- 19. studymind.co.uk [studymind.co.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (1-Bromoethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (1-bromoethyl)cyclopentane as a versatile building block in the synthesis of key pharmaceutical intermediates. The unique structural and reactive properties of this compound make it a valuable reagent for introducing the cyclopentylethyl moiety into a range of molecular scaffolds. This document details protocols for N-alkylation and Grignard reactions, common transformations in the synthesis of active pharmaceutical ingredients (APIs).

This compound is a chiral alkyl halide with the molecular formula C₇H₁₃Br.[1] Its reactivity is primarily centered around the carbon-bromine bond, which allows for nucleophilic substitution and the formation of organometallic reagents.[2] The cyclopentane (B165970) ring provides a desirable lipophilic and conformationally restricted scaffold, a common feature in many biologically active molecules.[1]

Application 1: N-Alkylation for the Synthesis of a Secondary Amine Intermediate

The introduction of a cyclopentylethyl group onto a primary or secondary amine is a common strategy in medicinal chemistry to enhance a compound's pharmacological profile. The resulting secondary or tertiary amines are prevalent in numerous drug classes. This protocol describes the N-alkylation of a model primary amine with this compound.

Experimental Protocol: Synthesis of N-(1-Cyclopentylethyl)aniline

This protocol details the synthesis of N-(1-cyclopentylethyl)aniline, a representative secondary amine intermediate.

Materials:

-

This compound

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (1.5 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add aniline (1.0 mmol).

-

Add this compound (1.2 mmol) to the mixture.

-

Heat the reaction mixture to 80 °C under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield N-(1-cyclopentylethyl)aniline.

Data Presentation

| Parameter | Value |

| Reactants | This compound, Aniline |

| Product | N-(1-Cyclopentylethyl)aniline |

| Typical Yield | 75-85%[1] |

| Purity (by HPLC) | >95% |

| Reaction Time | 4-8 hours |

| Reaction Temperature | 80 °C |

Logical Relationship of N-Alkylation

Caption: Workflow for the N-alkylation of aniline.

Application 2: Grignard Reaction for the Synthesis of a Tertiary Alcohol Intermediate

The Grignard reaction is a powerful tool for carbon-carbon bond formation. This compound can be converted into its corresponding Grignard reagent, which can then react with various electrophiles, such as ketones, to form tertiary alcohols. These structures are key intermediates in the synthesis of many APIs.

Experimental Protocol: Synthesis of 1-Cyclopentyl-1-phenylethan-1-ol

This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with acetophenone (B1666503) to yield a tertiary alcohol.

Materials:

-

This compound

-

Magnesium (Mg) turnings

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Iodine (I₂) crystal (as initiator)

-

Acetophenone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Preparation of the Grignard Reagent

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.5 mmol).

-

Add a single crystal of iodine.

-

Gently heat the flask with a heat gun under a nitrogen flow until violet iodine vapors are observed, then allow it to cool to room temperature.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of this compound (1.2 mmol) in anhydrous diethyl ether (5 mL).

-

Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour. The resulting grey-black solution is the Grignard reagent.

Part B: Reaction with Acetophenone

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-